2-[(1-naphthylmethyl)sulfonyl]-N-phenylacetamide
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Overview
Description
2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE is an organic compound that features a naphthalene ring, a methanesulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE typically involves the reaction of naphthalene-1-methanesulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-methanesulfonyl-N-(naphthalen-1-yl)benzamide
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
2-[(NAPHTHALEN-1-YL)METHANESULFONYL]-N-PHENYLACETAMIDE is unique due to its specific combination of a naphthalene ring, a methanesulfonyl group, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17NO3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfonyl)-N-phenylacetamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(20-17-10-2-1-3-11-17)14-24(22,23)13-16-9-6-8-15-7-4-5-12-18(15)16/h1-12H,13-14H2,(H,20,21) |
InChI Key |
HQBPTEQTJTVMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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